![molecular formula C20H28ClNO4S B2716671 (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-N-((S)-1-phenylethyl)ethanamine hydrochloride CAS No. 1450759-47-3](/img/structure/B2716671.png)
(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-N-((S)-1-phenylethyl)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-N-((S)-1-phenylethyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C20H28ClNO4S and its molecular weight is 413.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-N-((S)-1-phenylethyl)ethanamine hydrochloride , commonly referred to as an intermediate in the synthesis of Apremilast, has garnered attention due to its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
- Molecular Formula : C12H19NO4S
- Molecular Weight : 273.35 g/mol
- CAS Number : 608141-42-0
- IUPAC Name : (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
Property | Value |
---|---|
Molecular Formula | C12H19NO4S |
Molecular Weight | 273.35 g/mol |
CAS Number | 608141-42-0 |
Boiling Point | Not available |
Purity | 98% |
This compound exhibits biological activity primarily through its role as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a molecule crucial for various cellular processes, including inflammation and immune response regulation. By inhibiting PDE4, this compound increases cAMP levels, leading to reduced inflammation and modulation of immune responses.
Therapeutic Applications
The compound has been studied for its potential in treating inflammatory diseases such as:
- Psoriatic Arthritis : Clinical trials have demonstrated that PDE4 inhibitors can significantly reduce symptoms in patients with psoriatic arthritis, suggesting a similar potential for this compound.
Case Studies and Research Findings
- Anti-inflammatory Effects : A study published in Journal of Immunology indicated that PDE4 inhibitors like Apremilast can reduce the production of pro-inflammatory cytokines in immune cells, which is relevant for conditions like psoriasis and rheumatoid arthritis .
- Efficacy in Clinical Trials : In clinical settings, compounds similar to (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-N-((S)-1-phenylethyl)ethanamine have shown promising results in reducing disease severity in patients with chronic inflammatory conditions .
- Safety Profile : Research indicates that while PDE4 inhibitors can cause gastrointestinal side effects, they are generally well tolerated compared to traditional anti-inflammatory medications .
Table 2: Summary of Biological Activities
Activity Type | Description |
---|---|
PDE4 Inhibition | Increases cAMP levels, reducing inflammation |
Anti-inflammatory | Reduces cytokine production |
Clinical Efficacy | Demonstrated effectiveness in psoriatic arthritis |
科学的研究の応用
Pharmacological Applications
1.1 Treatment of Psoriatic Arthritis
Apremilast is predominantly used for managing psoriatic arthritis, a chronic autoimmune condition characterized by joint inflammation and skin lesions. Clinical studies have demonstrated that Apremilast effectively reduces the signs and symptoms of psoriatic arthritis by inhibiting phosphodiesterase 4 (PDE4), leading to decreased production of pro-inflammatory cytokines .
1.2 Management of Plaque Psoriasis
In addition to psoriatic arthritis, Apremilast is also indicated for the treatment of moderate to severe plaque psoriasis. The drug's mechanism involves the modulation of intracellular signaling pathways that contribute to the inflammatory response, thereby alleviating skin lesions and improving quality of life for patients .
Case Studies and Clinical Trials
3.1 Clinical Efficacy in Psoriatic Arthritis
A pivotal clinical trial assessed the efficacy of Apremilast in patients with active psoriatic arthritis. The study reported that patients receiving Apremilast showed significant improvement in American College of Rheumatology (ACR) response criteria compared to placebo groups after 16 weeks of treatment .
3.2 Long-term Safety Profile
Long-term studies have indicated that Apremilast maintains its efficacy over extended periods while exhibiting a favorable safety profile. Adverse effects are generally mild and include gastrointestinal disturbances, headache, and upper respiratory infections .
Comparative Data Tables
特性
IUPAC Name |
(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonyl-N-[(1S)-1-phenylethyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4S.ClH/c1-5-25-20-13-17(11-12-19(20)24-3)18(14-26(4,22)23)21-15(2)16-9-7-6-8-10-16;/h6-13,15,18,21H,5,14H2,1-4H3;1H/t15-,18+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFCBQMOVDUAHK-QVNYQEOOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)NC(C)C2=CC=CC=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N[C@@H](C)C2=CC=CC=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。